Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate

Description

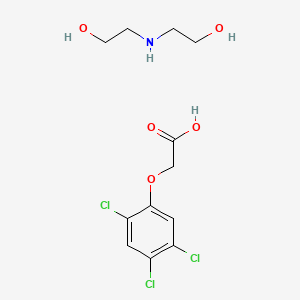

Tris(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate (commonly referred to as 2,4,5-T-trolamine) is the ammonium salt of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). This compound is structurally characterized by a phenoxyacetic acid backbone substituted with three chlorine atoms at the 2, 4, and 5 positions, paired with a tris(2-hydroxyethyl)ammonium cation (trolamine) . Historically, 2,4,5-T was a key component of Agent Orange, a herbicide used during the Vietnam War, and is notorious for its environmental persistence and association with severe health risks, including carcinogenicity and teratogenicity . The trolamine salt form enhances water solubility, making it suitable for herbicide formulations, though its usage is now heavily restricted or banned in many countries due to toxicity concerns .

Properties

CAS No. |

6417-43-2 |

|---|---|

Molecular Formula |

C12H16Cl3NO5 |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-(2,4,5-trichlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H5Cl3O3.C4H11NO2/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,12,13);5-7H,1-4H2 |

InChI Key |

QKBDWMJBSCEOOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4,5-Trichlorophenoxyacetic Acid

Starting Material : 2,4,5-Trichlorophenol is the precursor, which is synthesized via chlorination of phenol derivatives under controlled conditions to avoid dioxin contamination.

Reaction with Chloroacetic Acid : 2,4,5-Trichlorophenol undergoes etherification with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2,4,5-trichlorophenoxyacetic acid. The reaction is typically performed in aqueous or mixed solvent systems under reflux.

Purification : The acid is purified by crystallization or extraction to obtain a product free of toxic impurities such as 2,3,7,8-tetrachlorodibenzo-p-dioxin.

Preparation of Bis(2-hydroxyethyl)ammonium Salt

Neutralization Reaction : The purified 2,4,5-trichlorophenoxyacetic acid is reacted with bis(2-hydroxyethyl)amine. The amine is added slowly to an aqueous or alcoholic solution of the acid under stirring.

Reaction Conditions : The reaction is carried out at ambient or slightly elevated temperatures (20–60 °C) to ensure complete neutralization and salt formation without decomposition.

Stoichiometry : Equimolar amounts of acid and amine are used to form the 1:1 salt. The pH is monitored to confirm neutralization (pH ~7).

Isolation : The resulting this compound salt precipitates or remains in solution depending on solvent choice. It can be isolated by evaporation, crystallization, or lyophilization.

Drying and Characterization : The solid salt is dried under vacuum and characterized by spectroscopic methods (NMR, IR), elemental analysis, and melting point determination.

Data Table: Typical Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Chlorination of Phenol | Phenol + Cl2, catalyst | 50–80 | 2–4 | Control to minimize dioxins |

| Etherification | 2,4,5-Trichlorophenol + Chloroacetic acid + NaOH | Reflux (~100) | 4–6 | Aqueous or mixed solvent |

| Neutralization | 2,4,5-Trichlorophenoxyacetic acid + bis(2-hydroxyethyl)amine | 20–60 | 1–3 | Stirring, pH ~7 |

| Isolation and Drying | Evaporation, crystallization, vacuum drying | Ambient | Variable | Purity confirmed by analysis |

Research Outcomes and Notes

The preparation of 2,4,5-trichlorophenoxyacetic acid must be carefully controlled to avoid formation of toxic dioxin contaminants, which are by-products formed under harsh chlorination or high-temperature conditions.

The neutralization step to form the bis(2-hydroxyethyl)ammonium salt is straightforward, relying on acid-base chemistry. The choice of solvent and temperature affects the yield and purity of the salt.

Bis(2-hydroxyethyl)ammonium salts are known for their good solubility and buffering capacity, which may influence the physicochemical properties of the final compound.

Detailed analytical methods such as liquid chromatography and spectroscopic characterization are essential to confirm the identity and purity of the compound.

Chemical Reactions Analysis

2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate is derived from the combination of bis(2-hydroxyethyl)amine and the herbicidal agent 2,4,5-trichlorophenoxyacetic acid. The compound exhibits properties typical of ionic liquids, including low volatility and high thermal stability. Its structure allows it to interact effectively with biological systems, making it suitable for agricultural applications.

Herbicide Formulation

The compound is primarily utilized in the formulation of herbicides due to its effectiveness against a variety of dicotyledonous weeds. It functions by mimicking plant hormones, leading to uncontrolled growth and eventual death of the target plants.

- Case Study: Efficacy Against Weeds

A greenhouse study demonstrated that formulations containing this compound exhibited enhanced herbicidal activity compared to traditional formulations. The results indicated a significant reduction in weed biomass when applied at optimized concentrations.

Dicationic Herbicidal Ionic Liquids

Recent research has explored the synthesis of dicationic herbicidal ionic liquids that incorporate this compound alongside other active ingredients. These formulations have shown improved efficacy and reduced environmental impact.

| Herbicide Type | Active Ingredients | Efficacy |

|---|---|---|

| Dicationic Ionic Liquid | This compound + Tribenuron-methyl | Higher than standard formulations |

| Traditional Herbicide | Tribenuron-methyl alone | Lower efficacy compared to dicationic ionic liquid |

Environmental Impact and Biodegradability

One of the advantages of using this compound is its potential for biodegradability. Studies indicate that this compound can be broken down by microbial action more efficiently than many conventional herbicides.

- Biodegradation Study

A comparative analysis showed that this compound had a biodegradation rate of approximately 95% within a specified timeframe, significantly higher than traditional herbicides which often exhibit persistence in the environment.

Solvent Properties

As an ionic liquid, this compound serves as an effective solvent for various chemical reactions. Its polar nature allows it to dissolve a wide range of organic compounds.

- Case Study: Reaction Medium

In synthetic organic chemistry, this compound has been used as a solvent for condensation reactions involving aromatic aldehydes and activated methyl compounds. The results demonstrated high yields without the need for additional catalysts.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a synthetic auxin, mimicking the action of natural plant hormones and affecting plant growth and development . In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.

Comparison with Similar Compounds

Research Findings and Key Considerations

- Degradation Instability: The 2,4,5-T degradation pathway in B. phenoliruptrix AC1100 is prone to disruption due to insertion sequences (IS elements) near critical tft genes, limiting bioremediation applications .

- Formulation Impact: Butyl ester derivatives (e.g., n-butyl 2,4,5-trichlorophenoxyacetate) exhibit higher volatility compared to trolamine salts, influencing environmental dispersal .

Biological Activity

Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate, commonly referred to as a quaternary ammonium salt, is a compound derived from the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Its biological activity is of significant interest due to its potential applications in agriculture and environmental management. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a bis(2-hydroxyethyl)ammonium cation paired with the anion derived from 2,4,5-trichlorophenoxyacetic acid. This structure imparts unique properties that influence its biological activity.

Biological Activity Overview

-

Herbicidal Activity :

- The compound exhibits herbicidal properties similar to its parent compound 2,4,5-T. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

- Studies have shown that formulations containing this compound can enhance the efficacy of herbicides when combined with other active ingredients .

-

Toxicological Profile :

- Research indicates that exposure to this compound can lead to various toxicological effects in laboratory animals. Key findings include:

- Kidney Effects : The kidneys are identified as the most sensitive target for toxicity in repeated oral exposure studies .

- Hematological Changes : Alterations in blood parameters such as decreased erythrocyte counts have been observed .

- Developmental Effects : In gestational studies, maternal exposure resulted in weight loss and developmental issues in offspring .

- Research indicates that exposure to this compound can lead to various toxicological effects in laboratory animals. Key findings include:

- Biodegradability :

Case Study 1: Herbicidal Efficacy

A greenhouse study demonstrated that this compound significantly outperformed traditional formulations of 2,4-D when applied at lower concentrations. This suggests that the ammonium salt form may enhance absorption and efficacy in plant systems .

Case Study 2: Toxicity Assessment

In a controlled laboratory setting, rats were administered varying doses of the compound. Results indicated significant renal impairment at higher doses (100 mg/kg/day), alongside hematological effects such as thrombocytopenia . These findings highlight the importance of dose management in agricultural applications.

Data Tables

| Study Parameter | Findings |

|---|---|

| Herbicidal Efficacy | Enhanced efficacy over traditional herbicides |

| Renal Toxicity (Rat Study) | Significant impairment at 100 mg/kg/day |

| Hematological Changes | Decreased erythrocyte counts observed |

| Biodegradation Half-Life | Approximately 6 days under aerobic conditions |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate, and how can purity be optimized?

- Methodological Answer :

- Synthesis : Adapt protocols from analogous phenoxyacetate esters. For example, dissolve 2,4,5-trichlorophenoxyacetic acid in methanol, add bis(2-hydroxyethyl)amine in stoichiometric ratios, and reflux under acidic catalysis (e.g., H₂SO₄) .

- Purification : Use ice-water precipitation to isolate the product, followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using NMR (¹H/¹³C) and FT-IR (e.g., ester carbonyl stretch ~1730 cm⁻¹) .

- Storage : Store at -20°C in amber vials to prevent hydrolysis or photodegradation .

Q. Which analytical techniques are recommended for characterizing the compound’s structure and stability?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to identify proton environments (e.g., ethylene glycol ammonium protons at δ 3.5–3.7 ppm) and ester carbonyl carbons (δ ~170 ppm). FT-IR confirms functional groups (e.g., NH stretching ~3300 cm⁻¹) .

- Stability Testing : Conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor decomposition via LC-MS to identify breakdown products .

Advanced Research Questions

Q. How to design experiments to assess the compound’s environmental persistence and degradation pathways?

- Methodological Answer :

- Controlled Environmental Simulations : Use microcosm studies with soil/water systems under aerobic/anaerobic conditions. Track degradation kinetics via GC-MS (e.g., monitor 2,4,5-trichlorophenol as a potential metabolite) .

- Photolysis Studies : Exclude the compound to UV light (λ = 254–365 nm) in aqueous solutions. Analyze photoproducts using high-resolution mass spectrometry (HRMS) and compare with predictive computational models (e.g., EPI Suite) .

Q. What methodological approaches reconcile contradictory data on the compound’s biological activity?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., in vitro cytotoxicity vs. in vivo ecotoxicity), dosage ranges, and model organisms .

- Mechanistic Validation : Apply omics approaches (e.g., transcriptomics/proteomics) to identify molecular targets. For example, use Saccharomyces cerevisiae as a eukaryotic model to assess mitochondrial dysfunction .

Q. How can researchers replicate prior studies on the compound’s efficacy using updated methodologies?

- Methodological Answer :

- Reproducibility Protocols : Standardize experimental conditions (e.g., solvent choice, pH, temperature) across labs. Use reference materials (e.g., NIST-traceable standards) for calibration .

- Cross-Validation : Compare results across orthogonal techniques (e.g., enzyme inhibition assays vs. computational docking simulations) to confirm bioactivity claims .

Q. What experimental protocols evaluate the compound’s effects on microbial systems?

- Methodological Answer :

- Zoospore Inhibition Assays : Adapt protocols from water mold studies (Phytophthora spp.). Exclude zoospores to gradient concentrations and monitor motility via microscopy .

- Quorum-Sensing Interference : Use Pseudomonas aeruginosa biofilms to test disruption of acyl-homoserine lactone signaling via luminescence reporters .

Data Contradiction Analysis Framework

- Step 1 : Map inconsistencies to variables (e.g., solvent polarity affecting solubility, leading to bioavailability differences) .

- Step 2 : Apply multivariate statistics (e.g., PCA) to isolate confounding factors (e.g., impurity profiles from synthesis batches) .

- Step 3 : Validate hypotheses via controlled replication (e.g., reproduce disputed results under identical conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.